molecular formula C8H9ClO B2402597 (2-Chloro-6-methylphenyl)methanol CAS No. 77206-89-4

(2-Chloro-6-methylphenyl)methanol

Cat. No.: B2402597
CAS No.: 77206-89-4
M. Wt: 156.61
InChI Key: ZKIYFJNPRFWSOJ-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H9ClO It is a chlorinated aromatic alcohol, characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a hydroxymethyl group

Scientific Research Applications

(2-Chloro-6-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

“(2-Chloro-6-methylphenyl)methanol” is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, which are structurally similar to (2-Chloro-6-methylphenyl)methanol, typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway . This suggests that this compound may also interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression or enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylphenyl)methanol typically involves the reaction of 2-chloro-6-methylbenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form (2-Chloro-6-methylphenyl)formaldehyde or (2-Chloro-6-methylphenyl)formic acid.

    Reduction: Further reduction of the hydroxymethyl group can yield (2-Chloro-6-methylphenyl)methane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products Formed

    Oxidation: (2-Chloro-6-methylphenyl)formaldehyde, (2-Chloro-6-methylphenyl)formic acid.

    Reduction: (2-Chloro-6-methylphenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-4-methylphenyl)methanol: Similar structure but with the methyl group in a different position.

    (2-Bromo-6-methylphenyl)methanol: Bromine instead of chlorine.

    (2-Chloro-6-ethylphenyl)methanol: Ethyl group instead of methyl.

Uniqueness

(2-Chloro-6-methylphenyl)methanol is unique due to the specific positioning of the chloro and methyl groups, which can influence its reactivity and interactions. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzene ring can lead to unique chemical behavior compared to other similar compounds.

Properties

IUPAC Name

(2-chloro-6-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIYFJNPRFWSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloro-6-methylbenzaldehyde (6.11 g, 39.5 mmol) in THF(2): methanol(3) (30 ml) was added in portion NaBH4 (2.24 g, 59.28 mmol) at 0° C. under argon. The reaction mixture was stirred at the same temperature for 1.3 hours and then quenched with cold sat. NH4Cl solution, extracted with EtOAc, dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex:ethyl acetate, 2:1) to give the title compound.
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
[Compound]
Name
methanol(3)
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under ice cooling, 185 mg of sodium borohydride was added to a solution of 1.51 g of 2-chloro-6-methylbenzaldehyde in 15 ml of methanol, followed by stirring for 35 minutes. The reaction mixture was concentrated under reduced pressure and saturated aqueous ammonium chloride was added to the residue. The mixture was extracted with diethyl ether. The organic layer was washed with saturated aqueous sodium chloride and then dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated and the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 1.24 g of 2-chloro-6-methylbenzyl alcohol as colorless crystals.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 24 g of 2-chloro-6-methylbenzaldehyde [L. G. Humber, J. Med. Chem., 7, 826 (1964)] in 200 ml of methanol is cooled in an ice bath while 6.0 g of sodium borohydride is added in portions. After stirring overnight at room temperature, the mixture is concentrated to dryness and the residue is partitioned between water and ether. The organic layer is washed with dilute hydrochloric acid, dried, and concentrated to yield the crude product. Recrystallization from benzene/hexane gives 20.8 g of 2-chloro-6-methylbenzyl alcohol, mp 83°-86° C. in two crops.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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